N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization . One common method includes:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Functionalization: The benzimidazole derivative is further functionalized with benzyl and methyl groups under specific conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs high-yield, scalable processes. These methods may involve:
Catalytic Reactions: Utilizing metal catalysts such as copper or palladium to enhance reaction efficiency.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide stands out due to its specific structural features, such as the benzyl and methyl substitutions, which enhance its biological activity and stability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26) |
InChI Key |
DWSCHFNVCGYPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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